molecular formula C25H37N5O6 B605535 Apimostinel CAS No. 1421866-48-9

Apimostinel

Numéro de catalogue B605535
Numéro CAS: 1421866-48-9
Poids moléculaire: 503.6
Clé InChI: DVBUEXCIEIAXPM-PJUQSVSOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apimostinel (also known as GATE-202, formerly NRX-1074) is an investigational antidepressant . It acts as a novel and selective modulator of the NMDA receptor . It is currently under development for the acute treatment of major depressive disorder (MDD) by Gate Neurosciences, and previously by Naurex and Allergan .


Synthesis Analysis

Apimostinel modulates the NMDA receptor in a similar fashion to GLYX-13, but has a synthetic modification to one of the amino acids, conferring increased potency and oral bioavailability .


Molecular Structure Analysis

Apimostinel is an amidated tetrapeptide, but has been structurally modified, via the addition of a benzyl group, to enhance its metabolic stability and pharmacokinetic profile . Its molecular formula is C25H37N5O6 .


Chemical Reactions Analysis

While specific chemical reactions involving Apimostinel are not detailed in the search results, it’s known that Apimostinel modulates the NMDA receptor in a similar fashion to GLYX-13 .


Physical And Chemical Properties Analysis

Apimostinel has a molecular weight of 503.59 . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

  • The crystallization of active pharmaceutical ingredients is a complex operation in drug manufacturing, with multiple physicochemical phenomena and multi-phase governing resistances involved (Trampuž, Teslič, & Likozar, 2019).

  • API-based research in computational social sciences and digital sociology is based on the extraction of records from online platforms through their application programming interfaces, which has implications for data collection and ethical considerations (Venturini & Rogers, 2019).

  • In the Asian and Pacific Islander (API) region, capacity building and collaborative research have been focused on topics like neuroscience on HIV/HCV, mental health disorders, and HIV/HCV transmission in relation to substance abuse (Hser et al., 2013).

  • The use of Apis mellifera (honeybees) in the study of learning and cognition can serve as an engaging system for scientific engagement and exploration of the scientific method (Denton et al., 2021).

  • Apigenin (Api) is studied for its antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory properties, with significant effects on human melanoma cell lines and dendritic cells (Ghițu et al., 2019).

  • The presence of active pharmaceutical ingredients in the environment, such as in rivers, poses a threat to environmental and human health, highlighting the need for effective management of pharmaceutical pollution (Wilkinson et al., 2022).

  • Solid lipid nanoparticles and nanostructured lipid carriers are used to modify the release profile and pharmacokinetic parameters of APIs, affecting their bioavailability for different therapeutic requirements (Souto & Müller, 2010).

  • Pharmaceuticals in Malaysian drinking water, including APIs, pose potential risks to human health, emphasizing the importance of monitoring and managing pharmaceutical pollution (Wee et al., 2020).

  • The neuroprotective and neurotrophic effects of Apigenin in mice models of Parkinson's disease suggest its potential in therapeutics (Patil et al., 2014).

  • Apigenin and related compounds stimulate adult neurogenesis in vivo and in vitro, with implications for treating neurological diseases and disorders (Taupin, 2009).

Safety And Hazards

Apimostinel was generally safe and well-tolerated across three ascending dose cohorts (1, 5, and 10 mg) receiving multiple doses and one single dose cohort (25 mg), in a total of 40 healthy volunteers . No observation of ketamine-like psychotomimetic or dissociative effects was reported .

Orientations Futures

Results from a Phase 1 study demonstrated a dose-dependent increase in qEEG pharmacodynamic biomarkers of NMDA receptor target activation from baseline, compared with subjects who received placebo . These results support an upcoming Phase 2 study of zelquistinel, the company’s lead oral NMDA receptor modulator for major depressive disorder .

Propriétés

IUPAC Name

(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUEXCIEIAXPM-PJUQSVSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031863
Record name Apimostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apimostinel

CAS RN

1421866-48-9
Record name Apimostinel [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NRX-1074
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apimostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIMOSTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
59
Citations
KC Nadimpally, A Chakrapani, PJ Prabhu… - …, 2017 - Wiley Online Library
… Although its mode of action is similar, apimostinel is 100 folds … Furthermore, unlike rapastinel, apimostinel is administered … conformationally restricted analog apimostinel had improved …
K Madica, KC Nadimpally, GJ Sanjayan - Tetrahedron Letters, 2017 - Elsevier
… However, apimostinel is 100 fold more potent by weight and is orally active unlike rapastinel. Moreover, both the drugs have been shown to cross the blood brain barrier and also have …
Number of citations: 1 www.sciencedirect.com
ST Wilkinson, G Sanacora - Drug discovery today, 2019 - Elsevier
… NRX-1074/Apimostinel is an orally bioavailable compound that is purportedly analogous to, but more potent than, rapastinel/GLYX-13 in its inhibition of NMDAR activity [51]. Its NMDAR …
Number of citations: 135 www.sciencedirect.com
OJ Fasipe - IBRO reports, 2019 - Elsevier
This study was designed with the rational aim of discussing the emerging antidepressant agents that are likely to bring positive landmark, tremendous improvement and significant …
Number of citations: 42 www.sciencedirect.com
ID Henter, LT Park, CA Zarate Jr - CNS drugs, 2021 - Springer
… An intravenous formulation of apimostinel has been investigated in phase II trials for MDD (NCT02067793), and an oral formulation has been investigated in phase I trials of healthy …
Number of citations: 78 link.springer.com
OJ Fasipe, PE Akhideno, OS Owhin… - Journal of Medical …, 2019 - jmedscindmc.com
This study was designed with the rational aim/purpose of announcing and discussing the new class of rapid-onset antidepressants that will bring forth significant improvement and …
Number of citations: 5 www.jmedscindmc.com
CM Vecera, A C. Courtes, G Jones, JC Soares… - Pharmaceuticals, 2023 - mdpi.com
… Two specific NMDA-glycine site modulators, D-cycloserine (DCS) and apimostinel, have also generated promising initial safety and efficacy profiles, warranting further investigation. …
Number of citations: 2 www.mdpi.com
H Ahmed, A Haider, SM Ametamey - Expert opinion on therapeutic …, 2020 - Taylor & Francis
… Apimostinel is the runner up and oral alternative of rapastinel (ClinicalTrials.gov Identifier: … Apimostinel is the runner up and oral alternative of rapastinel (ClinicalTrials.gov Identifier: …
Number of citations: 29 www.tandfonline.com
S Chaki, M Watanabe - Neuropharmacology, 2022 - Elsevier
… Rapastinel, apimostinel and zelquistinel are categorized as … Apimostinel is a positive modulator of the NMDA receptor that … single intravenous injection of apimostinel was conducted by …
Number of citations: 6 www.sciencedirect.com
RM Ragguett, C Rong, K Kratiuk… - Expert opinion on …, 2019 - Taylor & Francis
… Various formulations of pharmaceuticals are being developed with similar mechanisms of action to rapastinel (eg apimostinel which would be administered orally). These different …
Number of citations: 24 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.